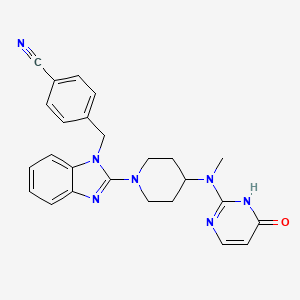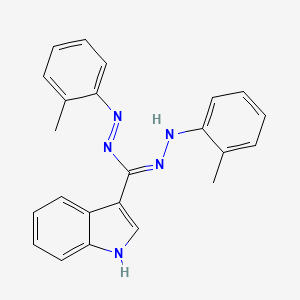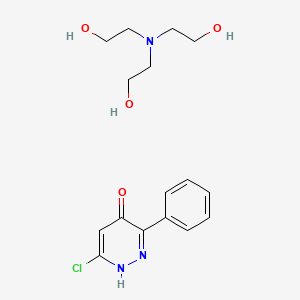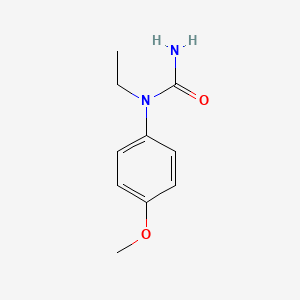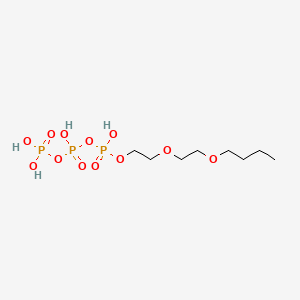
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester is a chemical compound with the molecular formula C8H21O12P3. It is composed of 21 hydrogen atoms, 8 carbon atoms, 12 oxygen atoms, and 3 phosphorus atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester typically involves the reaction of triphosphoric acid with 2-(2-butoxyethoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, triphosphoric acid and 2-(2-butoxyethoxy)ethanol, are mixed in appropriate ratios and subjected to high temperatures and pressures in the presence of a catalyst. The product is then purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the ester.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce simpler esters. Substitution reactions can result in a variety of substituted esters .
Scientific Research Applications
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release triphosphoric acid and 2-(2-butoxyethoxy)ethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphorous acid tris[2-(2-butoxyethoxy)ethyl] ester: Similar in structure but with different functional groups.
Triphosphoric acid, 2-(2-ethoxyethoxy)ethyl ester: Similar ester but with ethoxy groups instead of butoxy groups.
Uniqueness
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
69070-59-3 |
|---|---|
Molecular Formula |
C8H21O12P3 |
Molecular Weight |
402.17 g/mol |
IUPAC Name |
[2-(2-butoxyethoxy)ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H21O12P3/c1-2-3-4-16-5-6-17-7-8-18-22(12,13)20-23(14,15)19-21(9,10)11/h2-8H2,1H3,(H,12,13)(H,14,15)(H2,9,10,11) |
InChI Key |
MYITZJGIAVHCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


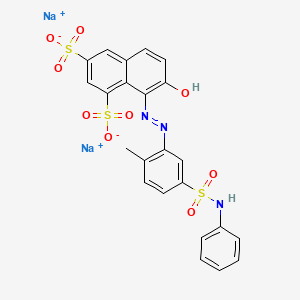
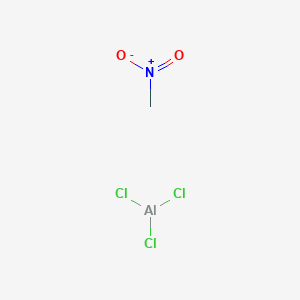
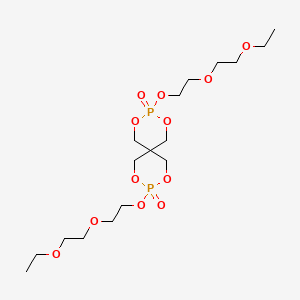
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
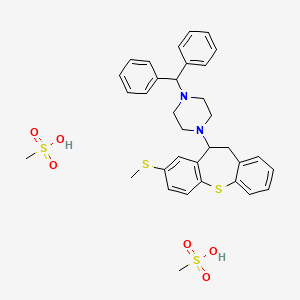
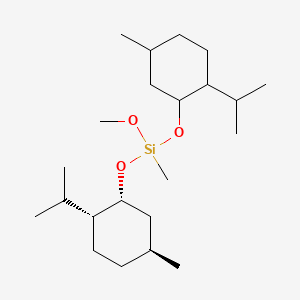
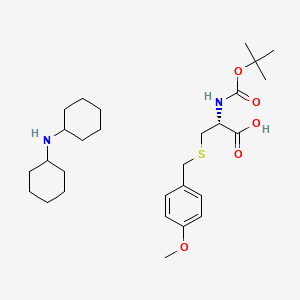
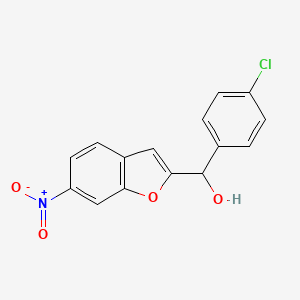
![2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane](/img/structure/B15182723.png)
